3-Benzylsulfonylpyrrolidine hydrochloride

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of pyrrolidine derivatives that began gaining prominence in medicinal chemistry during the late twentieth century. The pyrrolidine ring system itself has been recognized as one of the most versatile nitrogen heterocycles utilized by medicinal chemists for obtaining compounds targeting human diseases. The specific incorporation of benzylsulfonyl substituents into pyrrolidine frameworks represents a more recent advancement in the field, building upon earlier work with simpler sulfonyl derivatives. The systematic study of sulfonamide-containing pyrrolidines has revealed their potential as scaffolds for developing pharmaceutically active compounds, particularly those targeting enzyme inhibition and receptor modulation.

The historical development of this compound class reflects the ongoing effort to expand the chemical space available for drug discovery through the strategic modification of well-established heterocyclic scaffolds. The combination of the pyrrolidine core with benzylsulfonyl functionality represents a convergence of two important trends in medicinal chemistry: the utilization of three-dimensional ring systems to enhance selectivity and the incorporation of sulfonyl groups to modulate physicochemical properties. Research efforts have increasingly focused on understanding how specific substitution patterns on the pyrrolidine ring can influence biological activity and pharmacological profiles.

Nomenclature and Classification

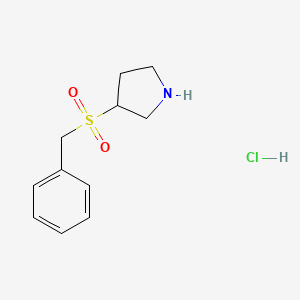

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 3-benzylsulfonylpyrrolidine;hydrochloride. The compound is also known by the alternative name 3-phenylmethanesulfonylpyrrolidine hydrochloride, reflecting the structural equivalence of the benzyl and phenylmethyl designations. The molecular formula is C₁₁H₁₆ClNO₂S, with a molecular weight of 261.77 grams per mole. The compound is registered in chemical databases under various identifiers, including the Chemical Abstracts Service number 1864064-41-4 and the European Community number 958-493-1.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System as C1CNCC1S(=O)(=O)CC2=CC=CC=C2.Cl, which clearly delineates the pyrrolidine ring, the sulfonyl bridge, the benzyl substituent, and the chloride counterion. The International Chemical Identifier provides additional structural specificity: InChI=1S/C11H15NO2S.ClH/c13-15(14,11-6-7-12-8-11)9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H. This compound belongs to the broader classification of organic sulfonamides and specifically to the subclass of pyrrolidine sulfonyl derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₂S |

| Molecular Weight | 261.77 g/mol |

| Chemical Abstracts Service Number | 1864064-41-4 |

| European Community Number | 958-493-1 |

| PubChem Compound Identifier | 72716327 |

Chemical Family and Related Compounds

This compound belongs to the extensive family of pyrrolidine derivatives, which encompasses a vast array of substituted five-membered nitrogen heterocycles. The pyrrolidine scaffold is characterized by its sp³-hybridized carbons, which contribute significantly to the stereochemistry of molecules and enable efficient exploration of pharmacophore space. Within this family, sulfonyl-substituted pyrrolidines represent a particularly important subclass due to their enhanced reactivity and potential for diverse chemical transformations. Related compounds include various positional isomers and different sulfonyl substituents, such as 3-(phenylsulfonyl)pyrrolidine hydrochloride, which lacks the methylene bridge between the sulfonyl group and the aromatic ring.

The broader pyrrolidine family includes numerous biologically active derivatives, such as pyrrolizines, pyrrolidine-2-ones, pyrrolidine-2,5-diones, and prolinol derivatives. These compounds demonstrate the remarkable versatility of the pyrrolidine scaffold in medicinal chemistry applications. The presence of the benzylsulfonyl moiety distinguishes this compound from simpler pyrrolidine derivatives and provides unique reactivity patterns. For instance, compounds such as phenyl (3-phenylpyrrolidin-3-yl)sulfones have been explored as inverse agonists for nuclear receptors, demonstrating the pharmaceutical potential of sulfonyl-substituted pyrrolidines.

The structural diversity within this family extends to include compounds with various substitution patterns and stereochemical configurations. Research has shown that even subtle changes in substitution, such as the orientation of methyl groups on the pyrrolidine ring, can dramatically alter biological activity and selectivity profiles. This sensitivity to structural modification underscores the importance of precise synthetic control when preparing members of this compound family.

Scientific Significance in Organic Chemistry

The scientific significance of this compound stems from its dual role as both a synthetic intermediate and a model compound for understanding structure-activity relationships in pyrrolidine chemistry. The compound represents an important building block for the synthesis of more complex molecules, particularly those intended for pharmaceutical applications. The benzylsulfonyl group serves as both a protecting group for the pyrrolidine nitrogen and as a versatile functional handle for further chemical transformations. This dual functionality makes the compound particularly valuable in synthetic organic chemistry, where it can serve as a key intermediate in multi-step synthetic sequences.

From a mechanistic perspective, the compound provides insights into the electronic and steric effects of sulfonyl substitution on pyrrolidine reactivity. The sulfonyl group acts as a strong electron-withdrawing substituent, significantly altering the nucleophilicity of the pyrrolidine nitrogen and influencing the compound's participation in various chemical reactions. Research has demonstrated that sulfonamide-containing compounds can exhibit enhanced binding affinity to target proteins through hydrogen bonding and electrostatic interactions, with the sulfonamide moiety often serving as a bioisostere for carboxylic acids or other functional groups.

Properties

IUPAC Name |

3-benzylsulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.ClH/c13-15(14,11-6-7-12-8-11)9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCBVBMHGJZVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylsulfonylpyrrolidine hydrochloride typically involves the reaction of pyrrolidine with benzylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzylsulfonylpyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form sulfide derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-Benzylsulfonylpyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying biological processes involving sulfonyl groups.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Benzylsulfonylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Differences

- Sulfonyl vs. Carboxylate/Aminomethyl Groups: The sulfonyl group in this compound distinguishes it from analogs with carboxylate (e.g., Cbz-protected compounds) or aminomethyl substituents.

Physicochemical Properties

- Molecular Weight: The sulfonyl group contributes to a higher molecular weight (~279.75 g/mol) compared to aminomethyl (270.76 g/mol) or hydroxyl (221.25 g/mol) analogs.

- Solubility : Hydrochloride salts generally exhibit improved water solubility. However, the sulfonyl group may reduce lipophilicity compared to Cbz-protected analogs, impacting membrane permeability .

Biological Activity

3-Benzylsulfonylpyrrolidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzylsulfonyl group, which contributes to its unique biological profile. The presence of the sulfonyl moiety enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 253.75 g/mol |

| CAS Number | 1864064-41-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form hydrogen bonds and participate in π-π stacking interactions, facilitating binding to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that regulate cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary investigations indicate that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

- Neuroprotective Effects : There is evidence suggesting neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of various pyrrolidine derivatives, including this compound. The compound demonstrated significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models .

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of several pyrrolidine derivatives on human cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the benzyl or sulfonyl positions can enhance potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Substituents on Benzyl Ring | Altered binding affinity and selectivity |

| Variations in Sulfonyl Group | Changes in reactivity and interaction profiles |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3-Benzylsulfonylpyrrolidine hydrochloride?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the pyrrolidine core via cyclization of amino acid precursors (e.g., proline derivatives) under acidic conditions .

- Step 2 : Benzylsulfonylation using benzylsulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Step 3 : Hydrochloride salt formation via titration with HCl in ethanol, followed by recrystallization for purity >95% .

- Key Parameters : Reaction temperature, stoichiometry of sulfonylation reagents, and solvent polarity significantly impact yield.

Q. What analytical techniques are recommended for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the pyrrolidine ring (e.g., benzylsulfonyl group at C3) .

- X-ray Crystallography : Resolve absolute stereochemistry, particularly for chiral centers, using single-crystal diffraction .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 268.75 g/mol) and isotopic patterns .

Q. How can researchers enhance the solubility of this compound for in vitro assays?

- Strategies :

- Utilize hydrochloride salt forms to improve aqueous solubility via ionic interactions .

- Employ co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations to stabilize the compound in biological buffers .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for 3-Benzylsulfonylpyrrolidine derivatives?

- Approach :

- Assay Standardization : Compare IC values under consistent conditions (e.g., pH, temperature, cell lines) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogenation at the benzyl group) to isolate pharmacophoric motifs .

- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., AID 743255) with in-house results to identify outliers .

Q. What experimental designs are suitable for evaluating enzyme inhibition kinetics?

- Protocol :

- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity () to target enzymes (e.g., proteases) .

- Fluorescence Polarization : Quantify competitive displacement of fluorescent ligands in dose-response assays .

- Molecular Dynamics Simulations : Predict binding modes and residence times using docking software (e.g., AutoDock Vina) .

Q. How to design a SAR study for optimizing selectivity against off-target receptors?

- Workflow :

- Substituent Library : Synthesize analogs with variations at the sulfonyl group (e.g., alkyl, aryl) and pyrrolidine N-substituents .

- Selectivity Profiling : Screen against a panel of GPCRs (e.g., serotonin receptors) using radioligand binding assays .

- Computational Modeling : Apply QSAR models to correlate substituent hydrophobicity () with selectivity ratios .

Q. What purification methods are effective for isolating enantiomerically pure this compound?

- Chiral Resolution :

- Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase .

- Crystallization : Diastereomeric salt formation with (+)- or (-)-tartaric acid, followed by fractional crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.